3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONAWFUGXKLYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the intermediate compoundsThe sulfonyl group is then introduced via sulfonylation reactions, and the final step involves the etherification to link the piperidine and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amino derivative .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridinones exhibit antimicrobial properties. Compounds similar to 1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone have been studied for their efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their biological evaluations, showing promising results against resistant strains .
Anticoagulant Development
The structural similarity of 1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone to known anticoagulants suggests potential applications in developing new anticoagulant therapies. For instance, related compounds have been utilized as intermediates in synthesizing apixaban, a well-known anticoagulant . This highlights the compound's relevance in pharmacological research aimed at treating thromboembolic disorders.
Synthetic Applications
Building Blocks in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in creating complex nitrogen-containing heterocycles. Its oxime functionality allows for further modifications, enabling chemists to explore novel synthetic pathways. A case study demonstrated the use of similar oxime derivatives in synthesizing biologically active compounds through reactions like cyclization and coupling .
Reagent in Chemical Reactions
As a reagent, 1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime can facilitate various chemical transformations, including nucleophilic substitutions and condensation reactions. Its reactivity can be exploited to develop new materials or pharmaceuticals.
Biological Research
Enzyme Inhibition Studies
The compound's structural features make it an interesting candidate for studying enzyme inhibition mechanisms. Research has indicated that tetrahydropyridinones can act as inhibitors for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer or metabolic disorders .
Toxicological Assessments
Given its chemical nature, assessing the toxicity and environmental impact of 1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime is crucial. Studies focusing on aquatic life benchmarks have highlighted the importance of evaluating such compounds for ecological safety . Understanding its toxicity profile can guide its application in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in BD288170 enhances lipophilicity compared to the methoxy group in the target compound.
- Sulfonyl vs.
- Substituent Position : The 4-methoxy-3-methylphenyl group in the target compound introduces steric hindrance, which may affect binding affinity compared to smaller substituents like fluoro (14d ).
Physical and Spectroscopic Properties
- Melting Points : Melting points correlate with molecular symmetry and intermolecular forces. The trifluoromethoxy-substituted 7f melts at 73.3–75.1°C, whereas the target compound’s melting point is unreported but expected to be higher due to the sulfonyl group’s rigidity.
- NMR Data : The target compound’s ¹H-NMR would show characteristic shifts for the piperidin-4-yloxy group (δ ~3.5–4.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm), comparable to 7b (δ 7.41–9.02 ppm) and 14d (DMSO-d6 solvent).
Biological Activity
3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19ClN2O3S. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked through an ether bond. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. A study demonstrated that certain pyridine derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that modifications in the pyridine structure can lead to enhanced cytotoxicity . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
GlyT1 Inhibition
The compound has been investigated for its role as a GlyT1 inhibitor, which is relevant in the treatment of schizophrenia. A related compound showed an IC50 value of 1.8 nM, indicating strong inhibitory activity on the glycine transporter . This suggests that the biological activity of this compound may also extend to neuropharmacological applications.
Study on Antimicrobial Efficacy
In a comparative study, several pyrazole derivatives were tested alongside compounds structurally related to this compound. The results highlighted that while some derivatives showed excellent antimicrobial activity, the target compound also demonstrated significant inhibition of biofilm formation in pathogenic bacteria .
Evaluation of Anticancer Activity
A recent investigation into the anticancer properties of pyridine-based compounds revealed that specific modifications to the piperidine ring could enhance selectivity towards cancer cells while minimizing effects on normal cells. The study reported that certain derivatives had a selectivity index significantly higher than traditional chemotherapeutics like 5-Fluorouracil .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?
The synthesis typically involves two key steps:
- Sulfonylation of piperidine : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated piperidine intermediate .
- Nucleophilic substitution : Coupling the intermediate with 3-chloro-2-hydroxypyridine using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to facilitate ether bond formation . Purity is often verified via column chromatography and recrystallization.
Q. What spectroscopic techniques are used to characterize this compound?
Standard characterization includes:
- 1H/13C NMR : To confirm substitution patterns on the pyridine and piperidine rings. Aromatic protons appear in the δ 7.0–8.5 ppm range, while methoxy groups resonate near δ 3.8 ppm .
- FTIR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₀ClN₂O₄S: 403.08) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency between the sulfonylated piperidine and chloropyridine?
- Solvent selection : DMF enhances nucleophilicity but may increase side reactions; switching to THF or acetonitrile could reduce byproducts .
- Base screening : Replace K₂CO₃ with stronger bases (e.g., NaH) for faster kinetics, but monitor for decomposition .
- Temperature control : Conduct reactions at 50–60°C to balance rate and stability. Use TLC (dichloromethane/methanol) to track progress .
Q. How can contradictions in NMR data (e.g., unexpected splitting or missing peaks) be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons to specific carbons. For example, NOESY can confirm spatial proximity between the piperidinyloxy and pyridine groups .
- Variable-temperature NMR : Detects dynamic processes (e.g., rotamers) that may obscure signals at room temperature .
- Computational validation : Compare experimental chemical shifts with DFT-predicted values (software: Gaussian, ADF) .
Q. What strategies enhance solubility for in vitro bioactivity assays?
- Salt formation : Convert the free base to a hydrochloride salt (common for piperidine derivatives) .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on the methoxy or sulfonyl moieties .
Q. How to design structure-activity relationship (SAR) studies targeting the sulfonyl and methoxy groups?
- Analog synthesis : Replace the 4-methoxy-3-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess steric/electronic effects .
- Biological testing : Screen analogs for enzyme inhibition (e.g., kinases) or antimicrobial activity. Use IC₅₀ comparisons to identify critical substituents .
Q. What green chemistry approaches are applicable to its synthesis?
- Oxidant substitution : Replace POCl₃ (toxic) with NaOCl (in ethanol) for cyclization steps, as demonstrated in triazolopyridine syntheses .
- Solvent recycling : Recover DMF via distillation or switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst-free conditions : Explore microwave-assisted reactions to reduce reliance on metal catalysts .
Safety and Handling
Q. What precautions are critical during large-scale synthesis?
- Ventilation : Use fume hoods to mitigate exposure to volatile solvents (e.g., dichloromethane) and sulfonating agents .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Waste management : Neutralize acidic/basic waste before disposal and segregate halogenated solvents .
Data Analysis and Computational Tools
Q. How can computational modeling predict biological target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using the compound’s 3D structure (generated via Chem3D) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
